molecular formula C17H25N5O2 B2432770 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 1172334-03-0

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide

Numéro de catalogue B2432770
Numéro CAS: 1172334-03-0
Poids moléculaire: 331.42
Clé InChI: BGNYUSKHGGEMJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . This compound has a molecular weight of 206.25 and is a solid in its physical form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyridazines can be synthesized from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple functional groups including a pyrazolo[3,4-d]pyridazine ring .


Physical And Chemical Properties Analysis

The compound is a solid and has a molecular weight of 206.25 . Other physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Synthesis and Potential Antitumor Activity

Research involving the synthesis of closely related heterocyclic compounds, such as benzimidazoles with potential antitumor properties, highlights the ongoing efforts to develop new therapeutic agents. For instance, the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates demonstrated significant activity against various cancer cell lines, indicating the relevance of such compounds in cancer research (Abonía et al., 2011).

Methodologies for Heterocyclic Compound Synthesis

Innovative synthetic methods for imidazo-azines, involving flash vacuum thermolysis of tert-butylimines, have been explored, showcasing the chemical versatility and potential for generating diverse heterocyclic structures with significant biological activities (Justyna et al., 2017).

Antimicrobial Research

The development of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use represents another area of active research. These compounds are synthesized with the aim of discovering novel antimicrobial agents, indicative of the broader pharmacological potential of such heterocyclic compounds (Darwish et al., 2014).

Ligands for Receptor Complexes

Research into imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the GABA receptor complex further illustrates the pharmacological interest in heterocyclic compounds. These studies aim to identify new compounds that can modulate receptor activity, potentially leading to new treatments for neurological disorders (Weber et al., 2002).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics and their assessment for insecticidal and antibacterial potential indicate the application of such compounds in developing new agrochemicals and antimicrobial agents. This research demonstrates the wide-ranging applications of heterocyclic chemistry in addressing various biological challenges (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYUSKHGGEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.